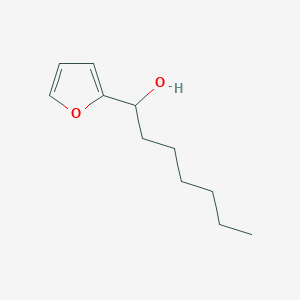

alpha-n-Hexylfurfuryl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-(furan-2-yl)heptan-1-ol |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-10,12H,2-5,7H2,1H3 |

InChI Key |

VAQHAZJXEIUTLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1=CC=CO1)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving α N Hexylfurfuryl Alcohol and Analogues

Elucidation of Reaction Pathways for Furan-Substituted Alcohol Transformations

The transformation of furan-substituted alcohols can proceed through several mechanistic pathways, often involving radical intermediates and hydrogen transfer processes. The nature of the substituents on the furan (B31954) ring significantly influences the available reaction pathways. acs.org

Radical Intermediates in α-Carbon Functionalization

The functionalization of the α-carbon in alcohols often involves the formation of radical intermediates. nih.gov In the context of furan-based alcohols, these radicals can be generated through various methods, including photoredox catalysis. d-nb.infomdpi.com For instance, visible light-induced processes can generate hydroxyalkyl radicals from alcohols, which can then undergo further reactions. d-nb.info The presence of a furan ring can stabilize these radical intermediates through its π-system, influencing the subsequent reaction steps. nih.gov

Copper-catalyzed dehydrogenation reactions, for example, can proceed through the formation of radical intermediates stabilized by multicenter π-systems. nih.gov This process often starts with an initial α,β-desaturation, demonstrating that the reactivity at the α-carbon can be transferred to other positions within the molecule. nih.gov

Hydrogen Atom Transfer (HAT) Processes in Alcohol Chemistry

Hydrogen Atom Transfer (HAT) is a key step in many reactions involving alcohols, including their oxidation and functionalization. nih.govnih.govorganic-chemistry.org This process involves the abstraction of a hydrogen atom from the alcohol, typically from the α-carbon, to form a carbon-centered radical. nih.govorganic-chemistry.org The efficiency of HAT can be influenced by the bond dissociation energy of the C-H bond, which can be affected by the molecular structure. researchgate.net

In photocatalytic systems, an excited photocatalyst can directly abstract a hydrogen atom from the alcohol or generate a thermal hydrogen abstractor. nih.gov For example, a combination of an organophotocatalyst and a thiol HAT catalyst can facilitate the dehydrogenation of a wide range of alcohols under mild conditions. organic-chemistry.org The resulting radical intermediate is then oxidized to a cation, which yields the final carbonyl product upon deprotonation. organic-chemistry.org

Radical-Polar Crossover Cyclization (RPCC) Mechanisms in Furan Systems

Radical-Polar Crossover Cyclization (RPCC) is a powerful strategy that combines radical and polar reaction steps. researchgate.netresearchgate.netrsc.org This mechanism typically involves the radical addition to a double bond, creating a new radical that is then converted into a polar intermediate through a single-electron transfer (SET). researchgate.net This polar intermediate can then undergo cyclization. researchgate.net

In furan systems, the furan ring can participate in such cyclization reactions. The presence of both the furan ring and the alcohol functionality in molecules like α-n-hexylfurfuryl alcohol could lead to complex RPCC pathways, potentially enabling the synthesis of highly substituted bicyclic structures. rsc.org The specific pathway and outcome of an RPCC reaction are influenced by factors such as radical stability and the presence of α-heteroatoms or α–π bonds. researchgate.net

Oxidative Transformations of α-n-Hexylfurfuryl Alcohol

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For furan-based alcohols like α-n-hexylfurfuryl alcohol, this transformation can yield valuable furanic aldehydes or ketones.

Catalytic Aerobic Oxidation Mechanisms of Alcohols

Catalytic aerobic oxidation utilizes molecular oxygen as a green and readily available oxidant. rsc.orgresearchgate.net Various transition metal catalysts, including those based on copper, palladium, and gold, have been developed for this purpose. researchgate.netrsc.orgnih.govdoi.org

One proposed mechanism for copper-catalyzed aerobic oxidation involves the reaction of a Cu(II) complex with oxygen to form a Cu(II)-superoxide intermediate. nih.gov The alcohol substrate then coordinates to this intermediate and undergoes oxidation through an intramolecular hydrogen atom transfer, which is often the rate-determining step. nih.gov

In some systems, atomically dispersed non-precious metal catalysts, such as iron-containing catalysts, have shown high activity and selectivity for the aerobic oxidation of alcohols like benzyl (B1604629) alcohol and 5-(hydroxymethyl)furfural. osti.gov Mechanistic studies on these systems suggest that β-H elimination from the alcohol is a kinetically relevant step. osti.gov

The table below summarizes different catalytic systems used for the aerobic oxidation of alcohols.

| Catalyst System | Oxidant | Key Mechanistic Features | Reference |

| Copper complexes with redox-active ligands | O₂ | Formation of a Cu(II)-superoxide intermediate, intramolecular HAT. nih.gov | nih.gov |

| Atomically-dispersed Fe-N-C | O₂ | β-H elimination is a kinetically-relevant step. osti.gov | osti.gov |

| Gold nanoparticles on CeO₂ | O₂ (with UV-visible irradiation) | Formation of electron-hole pairs in CeO₂, plasmonic effect of Au NPs. doi.org | doi.org |

| Perovskite oxide (CaLaScRuO₆₊δ) | O₂ | Involves mixed valent Ru⁵⁺/Ru⁴⁺ ions. rsc.org | rsc.org |

Selectivity and Chemoselectivity in Oxidation Reactions

Selectivity is a critical aspect of alcohol oxidation, especially when multiple functional groups are present in the substrate. jiwaji.eduwikipedia.org Chemoselectivity refers to the preferential reaction of one functional group over another. wikipedia.org

In the oxidation of furan-based alcohols, achieving high chemoselectivity for the oxidation of the alcohol group without affecting the furan ring or other substituents is essential. The choice of catalyst and reaction conditions plays a crucial role in controlling selectivity. For example, some catalysts show high selectivity for the oxidation of primary alcohols over secondary alcohols, or vice versa. core.ac.uk In the case of polyols, certain reagents have been developed for the selective oxidation of equatorial alcohols over axial ones. nih.gov

For instance, in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which contains both an alcohol and an aldehyde group, the selective oxidation of the alcohol to yield 2,5-diformylfuran (DFF) or the aldehyde to yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) can be controlled by the reaction conditions. rsc.org The table below illustrates the selective oxidation of different alcohols using various catalytic systems.

| Substrate | Catalyst/Reagent | Product | Selectivity | Reference |

| 5-Hydroxymethylfurfural (HMF) | Fe-N-C / O₂ | 2,5-Diformylfuran (DFF) | 82% selectivity at 49% conversion. osti.gov | osti.gov |

| Benzyl alcohol | Au₁/CeO₂ / O₂ | Benzaldehyde | High selectivity and stability. doi.org | doi.org |

| Primary benzylic and allylic alcohols | (Cyclopentadienone)iron carbonyls / Furfural (B47365) | Corresponding aldehydes | Preferential oxidation of primary alcohols with specific catalysts. core.ac.uk | core.ac.uk |

| Cyclohexanols (with axial and equatorial OH) | N-ligated λ³-iodanes | Corresponding ketones | Unprecedented selectivity for equatorial alcohol oxidation. nih.gov | nih.gov |

Reductive Processes and Mechanism of α-n-Hexylfurfuryl Alcohol Formation

The formation of α-n-hexylfurfuryl alcohol, a secondary alcohol, typically involves the reduction of a corresponding carbonyl compound, such as an aldehyde or ketone. This transformation is a cornerstone of organic synthesis, and the mechanisms governing it are critical for controlling reaction outcomes. The primary pathways for this reduction are through hydride addition or single electron transfer processes.

The most common method for the synthesis of alcohols from carbonyl compounds is the nucleophilic addition of a hydride ion (:H⁻). libretexts.orgrroij.com This process is effectively a reduction of the carbonyl group. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently used as they serve as a source of hydride. docbrown.infolibretexts.org While the hydride anion is not technically present as a free ion, the polar metal-hydrogen bond in these reagents facilitates the transfer of a hydride to an electrophilic carbonyl carbon. libretexts.orglibretexts.org

The mechanism proceeds in two main steps:

Nucleophilic Attack : The reaction begins with the nucleophilic attack of the hydride ion on the partially positive carbonyl carbon of an aldehyde or ketone. docbrown.infopressbooks.pub This addition breaks the C=O pi bond, and the electrons move to the oxygen atom, resulting in the formation of a tetrahedral alkoxide anion intermediate. libretexts.orgpressbooks.pub

Protonation : The alkoxide intermediate is then protonated by a proton source, such as water or an alcohol added in a subsequent step, to yield the final alcohol product. libretexts.orgdocbrown.info In the case of NaBH₄ reductions, the hydroxylic solvent system often used (like methanol (B129727) or ethanol) accomplishes this protonation automatically. libretexts.orglibretexts.org For the more reactive LiAlH₄, a separate hydrolysis step with water is typically required to protonate the insoluble alkoxide salt. libretexts.org

The reduction of an aldehyde yields a primary alcohol, while a ketone is reduced to a secondary alcohol. libretexts.orgmasterorganicchemistry.com Therefore, the synthesis of α-n-hexylfurfuryl alcohol via this pathway would start from the corresponding ketone. The reaction is considered effectively irreversible because the reverse step would require the expulsion of a carbanion, which is a very poor leaving group. pressbooks.pub

Table 1: Common Hydride Reagents for Carbonyl Reduction This table is generated based on information from the text.

| Reagent | Formula | Reactivity | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Less reactive; reduces aldehydes and ketones. masterorganicchemistry.com | Methanol, Ethanol (B145695) rroij.com |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive; reduces aldehydes, ketones, esters, and carboxylic acids. rroij.comlibretexts.org | Diethyl ether, Tetrahydrofuran (B95107) (THF) rroij.com |

Beyond direct hydride transfer, reduction of carbonyls can also proceed through single electron transfer (SET) mechanisms, particularly in electrochemical or certain metal-catalyzed reactions. researchgate.net In the context of furan-based aldehydes like furfural (an analogue of the precursor to α-n-hexylfurfuryl alcohol), electrocatalytic reduction pathways are of significant interest. rsc.orgrsc.org

These reactions often involve a competition between a proton-coupled electron transfer (PCET) pathway and an electrochemical hydrogen-atom transfer (HAT) pathway. pnas.orgnih.gov

Proton-Coupled Electron Transfer (PCET) : In this mechanism, a surface-adsorbed species is reduced by a proton from the electrolyte that is coupled to an electron transfer from the electrode. rsc.org Studies on the electroreduction of furfural on copper surfaces suggest that the formation of furfuryl alcohol is determined by PCET steps. rsc.org The product distribution can be highly dependent on pH, indicating the direct involvement of protons from the solution. rsc.orgrsc.org

Hydrogen-Atom Transfer (HAT) : This pathway involves the transfer of a chemisorbed hydrogen atom (H*) from the catalyst surface to the carbonyl group. pnas.org By manipulating the catalyst and its support (e.g., using an amorphous ceria support for copper clusters), the reaction can be switched from a PCET to a HAT-dominated mechanism, which can significantly increase the rate of alcohol formation. pnas.orgnih.gov

Theoretical studies have been used to model these pathways, for instance, in the lithium-catalyzed transfer hydrogenation of ketones, where a direct hydride-transfer mechanism and a single-electron-transfer mechanism are both considered. researchgate.net

Influence of Reaction Parameters on Reaction Mechanisms

The pathway a reaction takes and the resulting product distribution are highly sensitive to various parameters, including the choice of solvent, the pH of the medium, and the reaction temperature.

The solvent plays a crucial role in reactions involving furfuryl alcohol and its analogues, influencing both reaction rates and product selectivity. researchgate.net In acid-catalyzed conversions, the solvent can hinder side reactions like polymerization, which is thermodynamically favored for furfuryl alcohol under acidic conditions. researchgate.net

Protic vs. Aprotic Solvents : In the hydrogenolysis of furfuryl alcohol over a Ru/C catalyst, protic solvents like water and alcohols (e.g., 1-propanol (B7761284), 2-propanol) led to high conversion (98-100%), whereas reactions in aprotic solvents like n-heptane resulted in considerable amounts of unreacted starting material. d-nb.info

Selectivity : The choice of solvent can dramatically alter product selectivity. For instance, in the hydrogenolysis of furfuryl alcohol, using Ru/C in 1-propanol gave the highest selectivity for 1,2-pentanediol (B41858) among the tested solvents. nih.gov When Ru/MgO was used as the catalyst in water, a 42% selectivity for 1,2-pentanediol was achieved. nih.gov In contrast, using a Pd/C catalyst, the reaction selectively produced tetrahydrofurfuryl alcohol through hydrogenation of the furan ring, with 90% selectivity in 2-propanol. d-nb.info

Polymerization : The rate of acid-catalyzed polymerization of furfuryl alcohol has been found to decrease significantly with increasing concentrations of ethanol or butanol. researchgate.net Dissolving furfuryl alcohol in 2-butanone (B6335102) has been used as a strategy to avoid resinification (polymerization) reactions during its conversion to levulinic acid. researchgate.net

Table 2: Effect of Solvent on Ru/C-Catalyzed Hydrogenolysis of Furfuryl Alcohol This table is based on data presented in the referenced literature. d-nb.infonih.gov

| Solvent | Furfuryl Alcohol Conversion (%) | 1,2-Pentanediol Selectivity (%) |

|---|---|---|

| 1-Propanol | 98-100 | 12 |

| 2-Propanol | 98 | 8.6 |

| Water | 100 | 8.6 |

| n-Heptane | Incomplete | - |

| Supercritical CO₂ | ~30 | - |

Both pH and temperature are critical parameters that can dictate the course of reactions involving furfuryl alcohol and its derivatives.

pH Dependence : The pH of the reaction medium can strongly influence product selectivity, particularly in electrochemical reductions. In the electroreduction of furfural, an increase in electrolyte pH was shown to dramatically reduce the selectivity for 2-methyl furan in favor of furfuryl alcohol. rsc.org At a pH of 13.6, nearly 100% selectivity to furfuryl alcohol was reported on a specific copper electrode. rsc.org This strong pH dependence suggests that the formation of at least one of the products directly involves protons from the solution. rsc.org Conversely, some reactions show little pH dependence; the reaction rate between furfuryl alcohol and singlet oxygen in aqueous solution, for example, shows no dependence on pH. rsc.org In a non-reductive context, α-n-hexylfurfuryl alcohol itself has been shown to undergo rearrangement in an aqueous medium at a controlled pH of 4.7 to yield cyclopentenone derivatives. google.com

Temperature Dependence : Temperature affects reaction rates and can also shift the selectivity towards different products. In the hydrogenolysis of furfuryl alcohol, higher temperatures can promote the formation of by-products. encyclopedia.pub For example, while furfuryl alcohol can be obtained from xylose, higher reaction temperatures can lead to its further hydrogenation to 2-methylfuran. encyclopedia.pub In patent literature describing the hydrogenolysis of furfuryl alcohol over nickel catalysts, typical reaction temperatures range from 100–180°C. google.com The reaction of furfuryl alcohol with singlet oxygen was found to have a relatively small temperature dependence. rsc.org

Advanced Spectroscopic and Spectrometric Characterization of α N Hexylfurfuryl Alcohol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including furanic alcohol systems like α-n-hexylfurfuryl alcohol. Through the analysis of various NMR experiments, a complete picture of the molecular skeleton, connectivity, and stereochemistry can be assembled.

Proton (1H) NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In α-n-hexylfurfuryl alcohol, the spectrum can be divided into distinct regions corresponding to the furan (B31954) ring protons, the carbinol proton (the hydrogen on the carbon bearing the hydroxyl group), the aliphatic hexyl chain protons, and the hydroxyl proton.

The protons on the furan ring typically appear in the aromatic region of the spectrum. The electronegativity of the ring oxygen and the influence of the alkyl-alcohol substituent dictate their precise chemical shifts (δ). Protons on carbons adjacent to an alcohol's oxygen are characteristically deshielded and appear in the 3.4-4.5 ppm range. libretexts.org The aliphatic protons of the hexyl chain exhibit predictable chemical shifts and splitting patterns based on their proximity to the electron-withdrawing furfuryl group.

Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (doublets, triplets, etc.). The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity and dihedral angles between protons. For instance, the furan ring protons exhibit characteristic coupling constants that help in their assignment.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for α-n-Hexylfurfuryl alcohol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (Furan) | ~7.4 | Doublet of doublets | J ≈ 1.8, 0.9 |

| H3 (Furan) | ~6.3 | Doublet of doublets | J ≈ 3.2, 1.8 |

| H4 (Furan) | ~6.2 | Doublet of doublets | J ≈ 3.2, 0.9 |

| α-H (Carbinol) | ~4.5 | Triplet | J ≈ 6.5 |

| OH | ~2.0-2.5 | Broad Singlet | N/A |

| H-1' (Hexyl) | ~1.6-1.8 | Multiplet | N/A |

| H-2', H-3', H-4', H-5' (Hexyl) | ~1.2-1.4 | Multiplet | N/A |

| H-6' (Hexyl) | ~0.9 | Triplet | J ≈ 7.0 |

Note: Data are predicted based on typical values for furanic and alcoholic compounds. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment.

For complex structures like α-n-hexylfurfuryl alcohol, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and definitively assign all proton and carbon signals. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons on adjacent carbons, which is instrumental in mapping out the sequence of protons in the hexyl chain and confirming the relationships between the furan ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different molecular fragments. For α-n-hexylfurfuryl alcohol, it would show correlations between the α-proton and the furan ring carbons, as well as between the C-1' protons of the hexyl chain and the α-carbon, thus confirming the link between the side chain and the furfuryl moiety.

The chemical shift of a hydroxyl (-OH) proton is often variable and its signal can be broad, making it difficult to identify with certainty. acdlabs.com A simple and definitive method for identifying the -OH peak is through deuterium (B1214612) exchange. openochem.orglibretexts.org

This technique, often called a "D₂O shake," involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. libretexts.orglibretexts.org The labile hydroxyl proton rapidly exchanges with a deuterium atom from the D₂O. openochem.org Since deuterium does not produce a signal in a standard 1H NMR spectrum, the original -OH peak disappears from the spectrum upon re-acquisition. libretexts.org This disappearance confirms the identity and location of the hydroxyl proton signal. openochem.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The hydroxyl group (-OH) of alcohols gives rise to highly characteristic IR absorptions. The most prominent of these is the O-H stretching vibration. In a condensed phase (like a pure liquid film), the O-H stretch of alcohols appears as a very strong and broad band in the 3200-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com

The significant broadening of this band is a direct consequence of intermolecular hydrogen bonding. In the sample, individual alcohol molecules are associated in a dynamic network where the strength of hydrogen bonds varies, leading to a wide range of absorption frequencies that merge into a single broad envelope. The O-H bending vibration is typically observed as a weaker, broad band in the 1300-1450 cm⁻¹ region.

The stretching vibration of the carbon-oxygen single bond (C-O) in alcohols provides another key diagnostic peak. This absorption is typically strong and appears in the fingerprint region of the spectrum, between 1050 cm⁻¹ and 1260 cm⁻¹. orgchemboulder.com For furfuryl alcohol and its derivatives, a characteristic furan C-O stretching band is also observed, often near 1012 cm⁻¹. researchgate.net

The exact position of the C-O stretch can offer insights into the structure of the alcohol (primary, secondary, or tertiary). The spectrum of α-n-hexylfurfuryl alcohol would also feature characteristic absorptions for the furan ring, including C=C stretching around 1500-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. researchgate.netelixirpublishers.com

Table 2: Characteristic IR Absorption Frequencies for α-n-Hexylfurfuryl alcohol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Alcohol | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Furan) | Aromatic C-H | ~3100 | Medium |

| C-H Stretch (Alkyl) | Aliphatic C-H | 2850 - 3000 | Strong |

| C=C Stretch (Furan) | Aromatic C=C | 1500 - 1600 | Medium |

| O-H Bend | Alcohol | 1300 - 1450 | Medium, Broad |

| C-O Stretch | Alcohol | 1050 - 1260 | Strong |

| C-O Stretch (Furan) | Furan Ring | ~1012 | Medium |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For α-n-hexylfurfuryl alcohol, mass spectrometry is crucial for confirming its identity and for studying the stability of the molecular ion and its fragmentation pathways.

The fragmentation of alcohols in a mass spectrometer is a well-documented process that typically proceeds through two primary pathways: alpha-cleavage and dehydration. wikipedia.orglibretexts.org These mechanisms are also applicable to furanic alcohols like α-n-hexylfurfuryl alcohol.

Alpha-Cleavage: This process involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom (the alpha-bond). For α-n-hexylfurfuryl alcohol, this can occur in two ways:

Cleavage of the hexyl chain: The bond between the carbinol carbon and the hexyl group can break, leading to the formation of a resonance-stabilized furfuryl oxonium ion. This is often a dominant fragmentation pathway for primary alcohols, resulting in a prominent peak. libretexts.orgyoutube.com

Cleavage involving the furan ring: The bond between the carbinol carbon and the furan ring can also cleave, though this is generally less favored due to the stability of the aromatic ring.

The resulting fragment ions from alpha-cleavage provide valuable information about the substituents attached to the alcohol group.

Dehydration: This mechanism involves the elimination of a water molecule (a loss of 18 atomic mass units) from the molecular ion. youtube.com This is a common fragmentation pattern for alcohols and results in the formation of an alkene radical cation. wikipedia.org The presence of a significant M-18 peak in the mass spectrum is a strong indicator of an alcohol functional group. youtube.com

The interplay between these fragmentation pathways provides a characteristic mass spectrum that serves as a molecular fingerprint for α-n-hexylfurfuryl alcohol.

Based on the general fragmentation patterns of alcohols, the following table outlines the expected key fragment ions for α-n-hexylfurfuryl alcohol. The exact m/z values would be determined from an experimental mass spectrum.

| Fragmentation Pathway | Proposed Fragment Structure | Expected m/z |

| Molecular Ion | [C₁₁H₁₈O₂]⁺ | 182 |

| Alpha-Cleavage (loss of C₅H₁₁) | Resonance-stabilized furfuryl oxonium ion | 97 |

| Dehydration (loss of H₂O) | [C₁₁H₁₆O]⁺ | 164 |

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. longdom.org This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. longdom.org

For α-n-hexylfurfuryl alcohol (C₁₁H₁₈O₂), the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis would be able to confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This is particularly important in complex mixtures or when identifying unknown reaction products.

| Elemental Composition | Theoretical Exact Mass (Da) |

| C₁₁H₁₈O₂ | 182.1307 |

The high mass accuracy of HRMS provides a high degree of confidence in the identification of α-n-hexylfurfuryl alcohol and its derivatives in various analytical applications.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., Attenuated Total Reflectance IR, in-situ NMR)

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: ATR-IR is a versatile technique for monitoring reactions in solution without the need for sample preparation. nih.gov An ATR probe can be directly immersed into the reaction mixture, allowing for the continuous collection of infrared spectra. For reactions involving α-n-hexylfurfuryl alcohol, such as its synthesis or subsequent derivatization, ATR-IR can be used to track the disappearance of reactant vibrational bands and the appearance of product bands. For example, in the synthesis of α-n-hexylfurfuryl alcohol from furfural (B47365) and a hexyl Grignard reagent, one could monitor the decrease in the aldehyde C=O stretching frequency of furfural and the appearance of the O-H stretching band of the alcohol product.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of a reaction as it occurs within an NMR tube. This technique provides detailed structural information about all the species present in the reaction mixture, including reactants, intermediates, products, and byproducts. For instance, the formation of α-n-hexylfurfuryl alcohol via a Grignard reaction with furfural could be monitored by observing the changes in the proton and carbon-13 NMR spectra in real-time. researchgate.net The characteristic signals of the aldehyde proton of furfural would decrease, while new signals corresponding to the carbinol proton and the hexyl group of the product would emerge. This allows for the determination of reaction rates and the identification of any short-lived intermediates. nih.gov

The application of these in-situ techniques provides a comprehensive understanding of the reaction dynamics involving α-n-hexylfurfuryl alcohol, which is essential for process optimization and control.

Computational Chemistry and Molecular Modeling of α N Hexylfurfuryl Alcohol Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules like α-n-hexylfurfuryl alcohol. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and properties that govern chemical reactions. Studies on related furanic compounds, such as furfural (B47365) and furfuryl alcohol, demonstrate that DFT is highly effective for exploring their interconversion and reaction pathways on catalyst surfaces. researchgate.netacs.org The presence of oxygenated pendant groups on the furan (B31954) ring is known to strongly influence the chemistry of the ring itself. researchgate.net DFT calculations have shown that for furfuryl alcohol derivatives, the most stable adsorption configuration on a metal surface often involves the furan ring lying flat. researchgate.netacs.org

Understanding the kinetics of a chemical reaction requires the precise characterization of its transition states—the highest energy points along the reaction coordinate. DFT calculations are instrumental in locating and analyzing these transient structures. For reactions involving furfuryl alcohol and its precursors, methods such as the climbing image nudged elastic band (CI-NEB) are used to identify the transition state structures for elementary reaction steps. researchgate.net For example, in the hydrogenation of furfural to furfuryl alcohol, DFT has been used to model the reaction mechanism and identify rate-limiting steps. chemrxiv.org The activation energy for the reduction of furfural to furfuryl alcohol has been found to be lower than that for its decarbonylation to furan, indicating a kinetic preference for the alcohol formation pathway. researchgate.netacs.org Low energy barriers have also been calculated for conformational conversions in related molecules, such as the interconversion between envelope and twist ring geometries in tetrahydrofurfuryl alcohol, which are on the order of 1.5–1.7 kJ mol⁻¹. researchgate.net

Table 1: Calculated Activation Energies for Furfural/Furfuryl Alcohol Reactions

| Reaction | Catalyst/Environment | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Furfural Reduction to Furfuryl Alcohol | Pd(111) Surface | Lower than decarbonylation | researchgate.netacs.org |

| Furfural to Furfuryl Alcohol (MPV Reaction) | RuO2 (110) Surface | 0.16 eV | osti.gov |

| Furfural to Furfuryl Alcohol (CTH with i-propanol) | Zr-UiO-66 MOF | 14.9 kcal/mol | acs.org |

| Furfural to Furfuryl Alcohol (CTH with i-propanol) | Hf-UiO-66 MOF | 13.5 kcal/mol | acs.org |

Molecular Dynamics Simulations of α-n-Hexylfurfuryl Alcohol in Solution and Condensed Phases

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the structure and dynamics of systems in solution or condensed phases. While direct MD studies on α-n-hexylfurfuryl alcohol are not widely available, research on analogous systems, such as mixtures of ionic liquids and alcohols of varying alkyl chain lengths (e.g., methanol (B129727), ethanol (B145695), 1-propanol), offers relevant insights. rsc.org

These simulations show that alcohols can weaken the hydrogen bond network of the solvent and that longer-chain alcohols tend to exhibit stronger clustering effects. rsc.org For α-n-hexylfurfuryl alcohol in a polar solvent like water, MD simulations would be expected to show the hydrophilic furfuryl alcohol headgroup forming hydrogen bonds with the solvent, while the hydrophobic n-hexyl tail would influence solubility and potentially drive molecular aggregation or micelle formation, especially at higher concentrations. In a nonpolar solvent or in the pure liquid state, van der Waals interactions between the hexyl chains would become dominant, affecting the bulk properties of the liquid such as viscosity and density.

Conformational Analysis and Rotational Isomerism of Furfuryl Alcohol Structures

Molecules with single bonds, like α-n-hexylfurfuryl alcohol, can exist as multiple conformational isomers, or conformers, which are different spatial arrangements that can be interconverted by rotation around these bonds. pearson.com Computational chemistry is essential for identifying the most stable conformers and the energy barriers between them.

Studies on the related molecule tetrahydrofurfuryl alcohol (THFA), combining rotational spectroscopy and quantum chemical calculations, have revealed a complex conformational landscape. researchgate.netd-nb.info The five-membered ring can adopt non-planar envelope (E) or twist (T) conformations. d-nb.info The orientation of the hydroxymethyl group relative to the ring also contributes to the stability, with certain conformers being stabilized by intramolecular hydrogen bonding. d-nb.info For α-n-hexylfurfuryl alcohol, the conformational complexity is significantly increased due to the additional rotational degrees of freedom of the n-hexyl chain. A thorough conformational search would be necessary to identify the global and local energy minima on its potential energy surface, which in turn dictate its reactive properties.

Table 2: Relative Energies of Tetrahydrofurfuryl Alcohol (THFA) Conformers

Data based on B3LYP-D3(BJ)/aug-cc-pVTZ calculations, serving as a model for the furan ring system. Energies are relative to the most stable conformer (I).

| Conformer | Ring Geometry | Alcohol Group Orientation (OCCO) | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| I | Envelope (E) | gauche (-) | 0.00 | d-nb.info |

| II | Twist (T) | gauche (-) | ~0.00 | d-nb.info |

| III | Twist (T) | gauche (+) | Higher Energy | d-nb.info |

| IV | Envelope (E) | gauche (+) | Higher Energy | d-nb.info |

Quantitative Structure-Reactivity Relationship (QSAR) Predictions for Furfuryl Alcohol Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. zsmu.edu.ua These models are widely used to predict the properties of new molecules, reducing the need for extensive experimental testing. zsmu.edu.ua

For a series of furfuryl alcohol derivatives, a QSAR model could be developed to predict their reactivity in a specific process, such as acid-catalyzed polymerization. The model would be built using a training set of molecules with known reactivity data. Structural or "molecular" descriptors would be calculated for each molecule using computational methods. These descriptors can include:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once a statistically significant correlation is established, the model can be used to predict the reactivity of new compounds like α-n-hexylfurfuryl alcohol based solely on its calculated descriptors. This approach allows for the rational design of molecules with enhanced or diminished reactivity for specific applications.

Chemical Transformations and Derivatization of α N Hexylfurfuryl Alcohol

Synthesis of Ethers and Esters from α-n-Hexylfurfuryl Alcohol

The hydroxyl group of α-n-hexylfurfuryl alcohol is a prime site for derivatization into ethers and esters, common functional groups in organic synthesis.

Ethers: The Williamson ether synthesis is a standard and effective method for preparing asymmetrical ethers from an alcohol. youtube.comkhanacademy.org This two-step process begins with the deprotonation of α-n-hexylfurfuryl alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. youtube.comyoutube.com This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. youtube.comyoutube.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. youtube.com

Esters: Esters are readily synthesized from α-n-hexylfurfuryl alcohol through several methods. The Fischer-Speier esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.comyoutube.com This is a reversible equilibrium-driven process where the removal of water drives the reaction toward the ester product. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be acylated using more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides. youtube.com These reactions are typically rapid and can be performed under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com

| Transformation | Reagent(s) | Product Type | General Reaction Scheme |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. R'-X (e.g., CH₃I) | α-n-Hexylfurfuryl ether |  |

| Esterification (Fischer) | R'-COOH, H₂SO₄ (cat.) | α-n-Hexylfurfuryl ester |  |

| Acylation | R'-COCl, Pyridine | α-n-Hexylfurfuryl ester |  |

Oxidation Products and Pathways of α-n-Hexylfurfuryl Alcohol

As a secondary alcohol, the hydroxyl group of α-n-hexylfurfuryl alcohol can be oxidized to a ketone. The choice of oxidizing agent determines the reaction's efficiency and selectivity.

Common reagents for this transformation include chromium-based oxidants. Strong oxidizing agents, such as chromic acid (H₂CrO₄), formed in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), will readily convert secondary alcohols to ketones. youtube.com Milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) are also highly effective for this purpose and are often preferred as they are used in non-aqueous solvents and minimize over-oxidation or side reactions. youtube.com The product of this oxidation is α-(furan-2-yl)-heptan-1-one, a ketone where the carbonyl group is located at the carbon previously bearing the hydroxyl group. Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids without cleavage of carbon-carbon bonds. youtube.comkhanacademy.org

| Oxidizing Agent | Abbreviation | Product | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate | PCC | α-(Furan-2-yl)-heptan-1-one | Mild oxidant, reaction performed in dichloromethane (B109758) (CH₂Cl₂). |

| Chromic Acid (Jones Reagent) | H₂CrO₄ | α-(Furan-2-yl)-heptan-1-one | Strong oxidant, typically used in acetone. |

| Sodium Dichromate / Sulfuric Acid | Na₂Cr₂O₇ / H₂SO₄ | α-(Furan-2-yl)-heptan-1-one | Strong, acidic conditions. |

Cyclization and Rearrangement Reactions Involving Furfuryl Alcohol Motifs

The furfuryl alcohol framework is susceptible to several synthetically valuable rearrangement reactions, which alter the heterocyclic core.

The Achmatowicz reaction is an oxidative ring expansion of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. nih.govresearchgate.net This transformation is typically achieved using oxidizing agents like N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) in an aqueous or alcoholic solvent. researchgate.net The reaction proceeds through the oxidation of the furan (B31954) ring, followed by rearrangement to form the six-membered pyranone ring. nih.gov Applying this to α-n-hexylfurfuryl alcohol would yield a substituted hydroxypyranone, a valuable chiral building block for the synthesis of complex natural products. nih.gov

Another significant transformation is the Piancatelli rearrangement , an acid-catalyzed isomerization of furfuryl alcohols into 4-hydroxycyclopent-2-enones. aiche.org This reaction is typically carried out in an aqueous medium, often with heating. aiche.org The proposed mechanism involves the protonation of the alcohol, formation of a furfuryl carbocation, and a subsequent 4π-electrocyclic ring-opening followed by a 4π-conrotatory cyclization to form the five-membered cyclopentenone ring. aiche.orgresearchgate.net

| Reaction Name | Typical Conditions | Product Class | Core Structural Change |

|---|---|---|---|

| Achmatowicz Rearrangement | NBS or m-CPBA, H₂O/Solvent | Hydroxypyranone | Furan ring expands to a six-membered pyranone ring. |

| Piancatelli Rearrangement | Aqueous Acid, Heat | Hydroxycyclopentenone | Furan ring rearranges to a five-membered cyclopentenone ring. |

Heterocyclic Ring Modifications of the Furan Moiety in Furfuryl Alcohols

The furan ring in α-n-hexylfurfuryl alcohol is an aromatic heterocycle, but it can undergo reactions that modify or open the ring system, often under acidic conditions. mdpi.com

Acid-catalyzed polymerization is a well-known reaction of furfuryl alcohol, where the furan ring can be opened, leading to the formation of poly(furfuryl alcohol). mdpi.comnih.gov This process is sensitive to conditions such as the type of acid initiator and the presence of water, which can influence the degree of ring-opening and the formation of carbonyl-containing side structures within the polymer. mdpi.comnih.gov

Furthermore, the furan ring can be hydrogenated to the corresponding saturated tetrahydrofuran (B95107) (THF) ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel can reduce the double bonds of the furan ring. Depending on the conditions, the C-O bond of the alcohol can also undergo hydrogenolysis. For instance, studies on the reduction of furfuryl alcohol to 2-methyl-furan have been investigated, suggesting pathways for C-O bond scission. osti.gov

Development of Novel α-n-Hexylfurfuryl Alcohol-Based Building Blocks for Diverse Organic Syntheses

The derivatives of α-n-hexylfurfuryl alcohol are valuable building blocks for more complex molecular architectures. Furfural (B47365) and its derivatives are recognized as key platform molecules derived from lignocellulosic biomass for the synthesis of value-added products. researchgate.netresearchgate.net

The products from the transformations described above—ethers, esters, ketones, pyranones, and cyclopentenones—all represent versatile synthetic intermediates.

Ketones derived from oxidation can undergo a wide range of carbonyl chemistry, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build molecular complexity.

Pyranones from the Achmatowicz rearrangement are important precursors for the synthesis of carbohydrates and other biologically active molecules. nih.gov

Vinyloxazolines , which can be prepared from furfural-derived amino alcohols, serve as electron-deficient building blocks for reactions like the aza-Diels–Alder reaction, leading to complex nitrogen-containing heterocycles. researchgate.net

The combination of the furan heterocycle with a six-carbon chain and a modifiable alcohol function makes α-n-hexylfurfuryl alcohol a strategic starting material for synthesizing compounds with applications in materials science, pharmaceuticals, and agrochemicals. researchgate.net

Environmental Transformation and Degradation Pathways of Furanic Alcohols

Photodegradation Mechanisms of Furanic Alcohols under Environmental Conditions

Photodegradation is a key process in the environmental breakdown of organic compounds. For furanic alcohols, this process can occur through direct absorption of sunlight or via indirect mechanisms involving photosensitizers. Studies on polyfurfuryl alcohol (PFA), a polymer of furfuryl alcohol, have shown that it undergoes photodegradation, with weight loss being more significant compared to soil burial degradation. researchgate.netresearchgate.net The degradation process is associated with structural and morphological changes, including the opening of the furan (B31954) ring, as indicated by the appearance of new peaks in FTIR spectra. researchgate.netresearchgate.net For α-n-hexylfurfuryl alcohol, similar photodegradation mechanisms are expected, although the n-hexyl group might slightly alter the absorption spectrum and the susceptibility to photo-oxidation.

Key Research Findings on Furanic Alcohol Photodegradation:

| Parameter | Observation | Implication for α-n-Hexylfurfuryl alcohol |

| Degradation Rate | Higher in photodegradation compared to soil burial for PFA. researchgate.netresearchgate.net | Photodegradation is likely a significant removal pathway in sunlit environments. |

| Mechanism | Involves furan ring opening. researchgate.netresearchgate.net | Leads to the formation of smaller, more readily biodegradable compounds. |

| Influencing Factors | Presence of photosensitizers (e.g., humic substances) in natural waters. | Indirect photodegradation could be a major pathway in aquatic systems. |

Chemical Hydrolysis and Solvolysis Pathways in Aqueous Systems

Hydrolysis can be a significant degradation pathway for certain organic molecules in aqueous environments. For furfuryl alcohol, hydrolysis is particularly relevant in acidic conditions, where it can be converted to levulinic acid, an important platform chemical. researchgate.net This process is a two-step cascade reaction with angelica lactones as intermediates. researchgate.net The presence of organic solvents can influence these reactions, sometimes inhibiting undesirable side reactions like polymerization. researchgate.net While specific hydrolysis data for α-n-hexylfurfuryl alcohol is not available, it is expected to undergo similar acid-catalyzed hydrolysis, although the rate may be affected by the steric hindrance and electronic effects of the n-hexyl group. In barrel-aged wines, the formation and subsequent decomposition of furfuryl ethyl ether from furfuryl alcohol have been observed, demonstrating a solvolysis pathway. nih.gov

Factors Influencing Hydrolysis of Furanic Alcohols:

| Factor | Effect | Relevance for α-n-Hexylfurfuryl alcohol |

| pH | Acidic conditions catalyze the hydrolysis of furfuryl alcohol to levulinic acid. researchgate.net | Hydrolysis is likely to be more significant in acidic soils and waters. |

| Solvent System | Organic solvents can hinder side reactions and improve selectivity of hydrolysis products. researchgate.net | The presence of co-solvents in the environment could alter degradation pathways. |

| Temperature | Higher temperatures generally increase reaction rates. | Hydrolysis rates will be temperature-dependent in the environment. |

Oxidative and Reductive Transformations in Environmental Compartments

Oxidative and reductive processes are crucial in the environmental degradation of organic compounds. Furfuryl alcohol can be oxidized to furfural (B47365), which is then further oxidized to 2-furoic acid. inchem.org This transformation is a key metabolic detoxification pathway. inchem.org Catalytic oxidation of furfuryl alcohols to furoic acids can also be achieved efficiently using manganese catalysts. researchgate.net Conversely, furfural can be reduced to furfuryl alcohol. osti.gov These transformations suggest that α-n-hexylfurfuryl alcohol could undergo similar oxidation to its corresponding carboxylic acid or be involved in redox cycling in various environmental compartments like soil and sediment, mediated by microbial activity or chemical oxidants.

Potential Oxidative and Reductive Pathways:

| Transformation | Product(s) | Environmental Significance |

| Oxidation | α-n-Hexylfurfural, α-n-Hexyl-2-furoic acid | Formation of more polar and potentially more biodegradable compounds. |

| Reduction | Not a primary degradation pathway for the alcohol itself, but relevant for the corresponding aldehyde/ketone. | Interconversion with corresponding carbonyl compounds can occur under specific redox conditions. |

Sorption, Leaching, and Transport Phenomena of Furfuryl Alcohols in Environmental Matrices

The mobility of furanic alcohols in the environment is governed by their sorption to soil and sediment particles. The sorption behavior, in turn, influences their bioavailability for degradation and their potential to leach into groundwater. For pesticides, sorption is a key factor controlling their efficiency and transport in biopurification systems. nih.gov While fast sorption minimizes leaching, the kinetics can be influenced by both the chemical's properties and the substrate characteristics. nih.gov Furfuryl alcohol functionalized graphene has been shown to be an effective sorbent for radionuclides, indicating the potential for furan rings to interact with surfaces. The presence of the nonpolar n-hexyl group in α-n-hexylfurfuryl alcohol is expected to significantly increase its hydrophobicity compared to furfuryl alcohol. This would likely lead to stronger sorption to organic matter in soil and sediment, reducing its mobility and leaching potential.

Expected Sorption and Transport Behavior of α-n-Hexylfurfuryl alcohol:

| Property | Influence of n-Hexyl Group | Consequence for Environmental Fate |

| Sorption | Increased sorption to soil organic matter due to higher hydrophobicity. | Reduced leaching potential and lower concentrations in the aqueous phase. |

| Leaching | Lower potential for leaching into groundwater. | Greater retention in the topsoil, where microbial degradation is more active. |

| Bioavailability | Potentially reduced due to strong sorption. | May lead to slower overall degradation rates in soil and sediment. |

Development of Analytical Methodologies for Environmental Monitoring of Furfuryl Alcohol Transformation Products

Effective monitoring of furanic alcohols and their degradation products in environmental matrices is essential for assessing their fate and potential impact. Various analytical methods have been developed for the determination of furfuryl alcohol and related compounds in different samples. High-performance liquid chromatography with ultraviolet detection (HPLC/UV) has been validated for quantifying furfural, furfuryl alcohol, and 2-furoic acid in bare soil. epa.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for monitoring furan derivatives, and a static headspace GC-MS method has been developed for the determination of furfuryl alcohol in food matrices. researchgate.net For the analysis of α-n-hexylfurfuryl alcohol and its transformation products, similar methodologies would be applicable, likely with modifications to the extraction and chromatographic conditions to account for its higher molecular weight and lower polarity.

Common Analytical Techniques for Furanic Compounds:

| Technique | Analytes | Matrix | Reference |

| HPLC/UV | Furfural, Furfuryl alcohol, 2-Furoic acid | Soil | epa.gov |

| HS-GC-MS | Furfuryl alcohol | Snack Foods | researchgate.net |

| LC | Furfuryl alcohol | General | sielc.com |

| ESI-MS | Furfuryl alcohol, Formaldehyde | Acid and Alkali Mediums | cabidigitallibrary.org |

Applications of α N Hexylfurfuryl Alcohol in Advanced Chemical Synthesis

Role as Chiral Precursors and Ligands in Asymmetric Catalysis

The presence of a stereogenic center at the α-position of the alcohol group makes α-n-hexylfurfuryl alcohol a valuable chiral building block. Chiral alcohols are widely utilized in organic synthesis, materials science, and for fine chemicals. alfachemic.com In the realm of asymmetric catalysis, such compounds can play a dual role: as precursors to more complex chiral ligands or as chiral ligands themselves.

The development of new chiral ligands is crucial for advancing asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. alfachemic.comnih.gov The furan (B31954) ring in α-n-hexylfurfuryl alcohol contains a heteroatom (oxygen) that can act as a coordination site, in addition to the hydroxyl group. This potential for bidentate chelation is a desirable feature in the design of effective chiral ligands.

Furthermore, the synthesis of enantiopure chiral furfuryl alcohols is an area of active research, with chemoenzymatic routes being developed to produce these valuable precursors with high enantiomeric excess. nih.gov These methods provide access to specific enantiomers of chiral alcohols, which are essential for their application in asymmetric synthesis where the chirality of the ligand dictates the chirality of the product. The principles of asymmetric catalysis, often mimicking the action of enzymes, are fundamental to the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required for efficacy. alfachemic.com

Intermediates in the Synthesis of Complex Organic Molecules

The furan moiety of α-n-hexylfurfuryl alcohol is a versatile platform for a wide array of chemical transformations. As a diene, it can participate in Diels-Alder reactions, providing a pathway to complex polycyclic structures. The alcohol functionality can be oxidized to an aldehyde or ketone, or substituted via nucleophilic reactions. These reactive handles make it a key intermediate in the construction of more elaborate molecular architectures.

Nitrogen-containing chemicals are a cornerstone of the pharmaceutical and agrochemical industries, with a majority of top-selling drugs and agrochemicals featuring nitrogen in their structures. nih.gov Chiral alcohols, including functionalized furfuryl alcohols, serve as important precursors for the synthesis of these valuable N-containing compounds. alfachemic.comnih.gov The synthesis of enantiopure heteroaromatic alcohols is particularly relevant, as these motifs are found in numerous pharmacologically active compounds. nih.gov

The synthetic utility of α-n-hexylfurfuryl alcohol lies in its potential to be converted into a variety of intermediates. For example, the hydroxyl group can be transformed into an amine through reductive amination or other related methods, introducing the crucial nitrogen atom. The inherent chirality of the starting alcohol can be transferred to the resulting amino compound, providing a direct route to enantiomerically enriched building blocks for active pharmaceutical ingredients (APIs) and agrochemicals.

Natural products often possess complex, polycyclic structures and a high degree of stereochemical complexity. The synthesis of these molecules represents a significant challenge in organic chemistry and often relies on the use of versatile chiral building blocks. uni-konstanz.denih.gov α-n-Hexylfurfuryl alcohol, with its combination of a chiral center and a modifiable furan ring, is a potential starting material for the synthesis of natural product skeletons.

The furan ring can be viewed as a latent precursor to other functionalities. For instance, oxidation of the furan can lead to the formation of pyranone structures, which are present in some natural products. nih.gov The ability of the furan to undergo cycloaddition reactions is another powerful tool for constructing the core ring systems of complex natural products. The hexyl side chain, while seemingly simple, can also play a role in directing the stereochemical outcome of reactions or can be further functionalized as part of a larger synthetic strategy.

Monomers or Building Blocks for Novel Polymeric Materials

Furan-based polymers, particularly those derived from furfuryl alcohol, have garnered considerable attention as sustainable alternatives to petroleum-based resins. core.ac.uknih.gov Poly(furfuryl alcohol) (PFA) is a thermosetting resin known for its high thermal stability, chemical resistance, and low flammability. mdpi.comnih.gov The polymerization of furfuryl alcohol is typically initiated by acids and proceeds through a complex mechanism involving the condensation of the alcohol with an activated furan ring. redalyc.orgresearchgate.net

α-n-Hexylfurfuryl alcohol can be envisioned as a monomer for the synthesis of novel furan-based polymers. The presence of the n-hexyl group at the α-position would be expected to influence the polymerization process and the properties of the resulting polymer. The bulky hexyl group could affect the regioselectivity of the polymerization and the degree of cross-linking, potentially leading to materials with different physical and mechanical properties compared to traditional PFA.

| Property | Poly(furfuryl alcohol) (PFA) | Predicted Properties of Poly(α-n-Hexylfurfuryl alcohol) |

| Monomer | Furfuryl Alcohol | α-n-Hexylfurfuryl Alcohol |

| Flexibility | Rigid, brittle | Potentially more flexible due to the alkyl chain |

| Solubility | Insoluble after curing | May exhibit increased solubility in organic solvents |

| Cross-link Density | High | Potentially lower due to steric hindrance from the hexyl group |

| Thermal Stability | High | Expected to remain high, a characteristic of furan resins |

The incorporation of the aliphatic hexyl chain could impart greater flexibility and hydrophobicity to the polymer backbone. This could lead to furan-based resins with improved processability and tailored properties for specific applications, such as coatings, composites, and adhesives. The study of the polymerization of substituted furfuryl alcohols is an active area of research aimed at expanding the range and performance of bio-based polymeric materials. mdpi.com

Use in the Synthesis of Flavor and Fragrance Compounds

The flavor and fragrance industry relies heavily on a diverse palette of organic molecules, many of which are synthesized from readily available chemical intermediates. alphaaromatics.com Alcohols are a particularly important class of compounds, serving both as fragrance ingredients themselves and as precursors to other scented molecules like esters and aldehydes. nih.gov The synthesis of fragrance compounds often involves catalytic transformations of terpenes and other renewable feedstocks. nih.gov

α-n-Hexylfurfuryl alcohol, as a chiral alcohol, can serve as an intermediate in the synthesis of complex fragrance molecules. The olfactory properties of a molecule are highly dependent on its structure, including its stereochemistry. nih.gov Therefore, the use of an enantiomerically pure starting material like α-n-hexylfurfuryl alcohol can be critical for producing a fragrance with a specific desired scent profile.

The furan ring itself is a structural motif found in some flavor and fragrance compounds, often contributing roasted, nutty, or sweet notes. The combination of the furan ring, the chiral alcohol, and the hexyl chain in α-n-hexylfurfuryl alcohol provides a unique scaffold for the synthesis of novel fragrance ingredients.

| Structural Feature | Potential Contribution to Fragrance Profile |

| Furan Ring | Sweet, woody, nutty, or roasted notes |

| Chiral Alcohol | Can lead to specific enantiomers with distinct scents |

| n-Hexyl Chain | May contribute fruity, green, or waxy notes |

| Overall Molecule | Potential for complex woody, fruity, or floral scents |

By modifying the alcohol group (e.g., through esterification) or the furan ring, a variety of new fragrance compounds with unique and desirable aromas can be accessed, making α-n-hexylfurfuryl alcohol a valuable intermediate for this creative field of chemistry.

Q & A

Q. What are the established synthesis protocols for alpha-n-hexylfurfuryl alcohol, and how can reaction conditions be optimized for yield?

Alpha-n-hexylfurfuryl alcohol is synthesized via furfuryl alcohol derivatization. A common approach involves the catalytic hydrogenation of furfural derivatives using sulfonate-modified Cu catalysts, achieving >90% yield under mild conditions (e.g., 120°C, 2 MPa H₂) . Alternative methods include Grignard reactions with n-hexyl magnesium bromide in ether, though this requires strict anhydrous conditions and benzene as a diluent, posing safety and environmental concerns . To optimize yield, researchers should monitor reaction kinetics via gas chromatography (GC) and adjust parameters like catalyst loading (5–10 wt%) and H₂ pressure.

Q. How can researchers validate the structural integrity of synthesized this compound?

Structural validation requires a combination of spectroscopic techniques:

- NMR : Confirm the presence of the n-hexyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and furan ring protons (δ 6.3–7.4 ppm) .

- FT-IR : Identify characteristic O–H stretching (3200–3600 cm⁻¹) and furan C–O–C vibrations (1015–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 168 (C₁₁H₁₆O₂) and fragmentation patterns consistent with furan ring cleavage .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

NIOSH Method 2505 outlines a GC-MS protocol using a DB-5 capillary column (30 m × 0.25 mm) and electron ionization. Detection limits of 0.1 ppm are achievable with solid-phase microextraction (SPME) pre-concentration . For aqueous samples, high-performance liquid chromatography (HPLC) with UV detection at 275 nm is effective, though matrix effects (e.g., salts) require calibration with deuterated internal standards .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in long-term storage?

The compound exhibits hydrolytic instability under acidic (pH < 4) or alkaline (pH > 9) conditions, degrading via furan ring opening. Stability studies in ethanol/water mixtures (70:30 v/v) show a half-life of >6 months at pH 6–8 and 4°C . For prolonged storage, inert atmospheres (N₂ or Ar) and amber glass vials are recommended to prevent oxidation. Accelerated degradation studies (40°C, 75% RH) can model shelf-life using Arrhenius kinetics .

Q. What mechanisms underlie the compound’s toxicity, and how can in vitro models assess its health risks?

Alpha-n-hexylfurfuryl alcohol induces cytotoxicity through mitochondrial dysfunction (reduced ATP synthesis) and reactive oxygen species (ROS) generation in HepG2 cells. NIOSH guidelines recommend Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity . Dose-response curves (IC₅₀ ≈ 50 µM) should be cross-validated with human primary hepatocytes to account for metabolic differences .

Q. How can conflicting data on the compound’s pharmacokinetics be resolved in cross-species studies?

Discrepancies in bioavailability (e.g., 60% in rats vs. 40% in primates) may stem from interspecies variations in cytochrome P450 metabolism. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like hepatic clearance rates and partition coefficients (log P = 2.3) . Microdosing trials with ¹⁴C-labeled compound can clarify absorption and excretion pathways in humans .

Q. What strategies mitigate batch-to-batch variability in catalytic synthesis of this compound?

Variability arises from catalyst deactivation (e.g., Cu sintering) and impurities in furfural feedstocks. Advanced characterization techniques, such as X-ray photoelectron spectroscopy (XPS) for catalyst surface analysis and GC-MS for furfural purity checks, are critical . Statistical process control (SPC) with multivariate analysis (e.g., PCA) can identify key variables (temperature, H₂ flow rate) affecting yield .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.